N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyridine ring, an amide group, and a morpholine ring . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure . The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific molecular structure .Scientific Research Applications
Antidepressant and Nootropic Agents
A study discussed the synthesis of Schiff’s bases related to the compound , highlighting their potential as antidepressant and nootropic agents. Compounds with similar structures exhibited significant antidepressant activity and were found to be effective in cognitive enhancement tests in mice, suggesting a potential for development as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antibacterial and Antifungal Agents
Research on compounds structurally related to the specified molecule showed potent in vitro antibacterial and antifungal activities against several pathogens, including Escherichia coli and Staphylococcus aureus. This indicates the potential of these compounds in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
NK-1 Antagonist Activity
A study involving pyridine metallation chemistry led to the development of compounds with NK-1 antagonist activity, a property important in the treatment of various conditions including depression and anxiety. The research indicates the relevance of similar molecular structures in the development of new therapeutic agents (Jungheim et al., 2006).
Anticancer Potential
Compounds with a similar structure have been shown to inhibit the proliferation of cancer cell lines, suggesting a potential use in the development of anticancer agents. The synthesis of these compounds has led to discoveries in small molecule inhibitors, an essential component in cancer treatment research (Ji et al., 2018).
Positive Inotropic Properties
Research into morpholino-pyridine derivatives found compounds with positive inotropic properties, which can be beneficial in the treatment of heart failure. These compounds work by partially inhibiting phosphodiesterase III (PDE III), indicating potential for cardiac therapeutic applications (Hagen et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXCNYVQIONABS-LGUFXXKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)/C3=C(C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136246423 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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